4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyl group, a carboxylic acid group, and a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation sequence .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylic acid groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using nucleophiles like amines or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylic acid group can yield an alcohol.
Scientific Research Applications
4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications. It has been studied for its potential use in nonlinear optical applications due to its unique structural properties . Additionally, it has been investigated for its metabolic benefits, including its ability to improve insulin sensitivity and regulate hepatic lipid metabolism .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate gut microbes associated with host metabolic homeostasis by increasing the abundance of organisms belonging to the phylum Bacteroidetes and reducing the abundance of the phylum Firmicutes . This modulation helps regulate hepatic lipid metabolism and insulin sensitivity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid include 3-hydroxy-4-pyranones and kojic acid analogs . These compounds share structural similarities and have been studied for their diverse therapeutic potential, including antibacterial, antifungal, and anticancer activities.
Properties
CAS No. |
7463-94-7 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c13-6-10-9(12(15)16)5-7-3-1-2-4-8(7)11(10)14/h1-4,9-11,13-14H,5-6H2,(H,15,16) |
InChI Key |
HTSKZLAIMKMXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C2=CC=CC=C21)O)CO)C(=O)O |
Origin of Product |
United States |
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